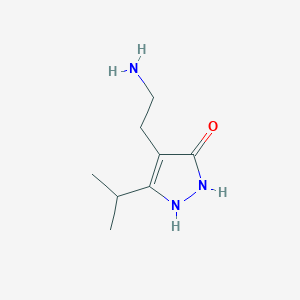
5-Bromo-2-phenylpyrimidine
概要
説明
5-Bromo-2-phenylpyrimidine is a brominated pyrimidine derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom at the 5-position on the pyrimidine ring makes it a versatile intermediate for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, which can lead to a wide range of substituted pyrimidine compounds with potential biological activities .
Synthesis Analysis
The synthesis of brominated pyrimidines, including 5-bromo-2-phenylpyrimidine, often involves halogenation reactions or palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine, a closely related compound, can be used as an intermediate in palladium-catalyzed cross-coupling reactions to synthesize various substituted pyrimidines . Additionally, the preparation of 5-brominated pyrimidines can be achieved through bromination of pyrimidine precursors .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-phenylpyrimidine and related compounds has been studied using techniques such as X-ray crystallography. These studies provide insights into the regioselectivity of reactions involving bromopyrimidines and the formation of products with specific substitution patterns .
Chemical Reactions Analysis
5-Bromo-2-phenylpyrimidine can undergo various chemical reactions, including nucleophilic aromatic substitution and palladium-catalyzed C-C coupling reactions. For example, 5-bromopyrimidine can react with bithiophene and its analogues in the presence of a palladium catalyst to yield aryl-substituted pyrimidines . Additionally, the reactivity of bromopyrimidines with ammonia and secondary amines has been investigated, leading to the synthesis of aminopyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-phenylpyrimidine derivatives are influenced by the substituents on the pyrimidine ring. These properties can be characterized by various spectroscopic methods, including NMR and mass spectrometry, which help in confirming the structure of synthesized compounds . The presence of the bromine atom also affects the reactivity of the compound, making it suitable for further functionalization through nucleophilic substitution or coupling reactions .
科学的研究の応用
1. Thermal Stability and Degradation Studies
5-Bromo-2-phenylpyrimidine and related compounds have been studied for their thermal stability. A study by Irwin and Iqbal (1988) found that the thermal stability of bropirimine (a derivative) is decreased when mixed with certain excipients, leading to the substitution of the bromine atom and formation of 2-amino-6-phenylpyrimidin-4(3H)-one. This reaction is specific to 5-bromo and 5-iodo pyrimidinones, highlighting its unique reactivity under thermal conditions (Irwin & Iqbal, 1988).
2. Reactions with Potassium Amide
Research has shown that 5-Bromo-2-phenylpyrimidine reacts in unique ways with certain chemicals. Kroon and Plas (2010) demonstrated that the reaction of 2-bromo-4-phenylpyrimidine with potassium amide leads to the formation of several compounds, including 2-amino-4-phenylpyrimidine, indicating a complex reaction pathway. This study helps understand the chemical reactivity of such compounds (Kroon & Plas, 2010).
3. Antiviral Activity
Hocková et al. (2003) investigated 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines substituted at position 5, including derivatives of 5-Bromo-2-phenylpyrimidine, for their antiviral properties. The study found that certain derivatives showed inhibitory activity against retroviruses, indicating potential applications in antiviral research (Hocková et al., 2003).
4. Application in C-C Coupling Reactions
5-Bromo-2-phenylpyrimidine has been utilized in C-C coupling reactions. For instance, Verbitskiy et al. (2013) demonstrated that 5-Bromopyrimidine undergoes palladium-catalyzed aryl–aryl C–C coupling reactions, forming 5-(het)aryl substituted pyrimidines. This showcases its utility in synthetic organic chemistry (Verbitskiy et al., 2013).
5. Use in Efficient Convergent Syntheses
Goodby et al. (1996) described the use of 5-bromo-2-iodopyrimidine, a related compound, in selective palladium-catalysed cross-coupling reactions, offering efficient syntheses of many substituted pyrimidine compounds. This indicates its potential as an intermediate in complex synthetic pathways (Goodby et al., 1996).
6. Synthesis of Metal-Complexing Molecular Rods
Schwab et al. (2002) developed syntheses for 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines, useful for the preparation of metal-complexing molecular rods. This demonstrates the compound's application in the synthesis of materials with specific electronic or structural properties (Schwab et al., 2002).
Safety and Hazards
特性
IUPAC Name |
5-bromo-2-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKCBZDJCZZPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559685 | |
| Record name | 5-Bromo-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenylpyrimidine | |
CAS RN |
38696-20-7 | |
| Record name | 5-Bromo-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic routes are available for preparing 5-bromo-2-phenylpyrimidine and its derivatives?
A1: 5-Bromo-2-phenylpyrimidine serves as a versatile building block for more complex structures. The research highlights its use in Suzuki cross-coupling reactions to create pyrimidine-containing oligo(arylene)s []. For example, reacting 5-bromo-2-phenylpyrimidine with benzeneboronic acid under Suzuki conditions yields 2,5-diphenylpyrimidine []. Additionally, the research mentions that 5-bromo-2-phenylpyrimidine can be further functionalized via a second Suzuki reaction, demonstrating its utility in building extended conjugated systems [].
Q2: How does the structure of 5-bromo-2-phenylpyrimidine influence its properties and potential applications?
A2: The presence of the bromine atom in 5-bromo-2-phenylpyrimidine allows for its participation in various coupling reactions, making it a valuable precursor for synthesizing diverse pyrimidine derivatives. These derivatives, such as the pyrimidine-fluorene hybrid systems, have potential applications in optoelectronics []. Notably, the planar structure of 5-bromo-2-phenylpyrimidine, confirmed by X-ray crystallography, contributes to the interesting optoelectronic properties observed in its derivatives [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



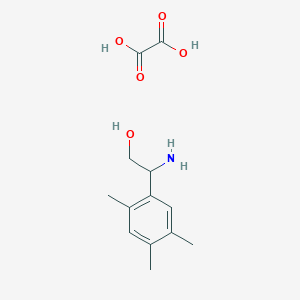
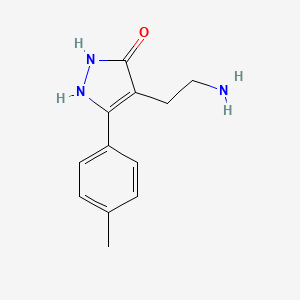
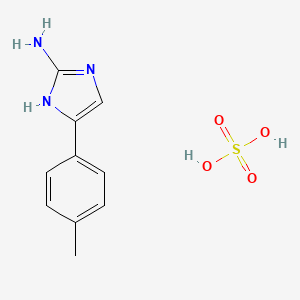

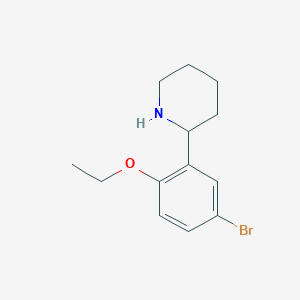
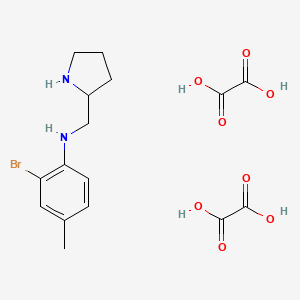
![2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate](/img/structure/B1286334.png)
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)
![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)
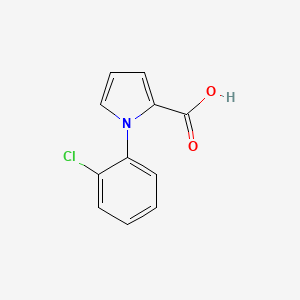
![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1286343.png)
